Iptakalim hydrochloride

KATP Channel Pharmacology Vascular Biology Endothelial Dysfunction

Researchers requiring a KATP channel opener with precise subtype selectivity often face off-target effects from broad-spectrum agents. Iptakalim hydrochloride (CAS 642407-63-4) resolves this with a unique dual pharmacology: potent, selective activation of SUR2B/Kir6.1 channels and antagonism of α4β2 nAChRs, while sparing SUR1/Kir6.2 (pancreatic) and SUR2A/Kir6.2 (cardiac) subtypes. - SUR2B/Kir6.1 activation: More potent than diazoxide and pinacidil; minimal confounding effects on insulin secretion and cardiac function. - α4β2 nAChR antagonism: Dose-dependently attenuates nicotine self-administration and cue-induced craving in rodent models (3-60 mg/kg IP). - Neuroprotection: Significantly reduces infarct volume and improves neurological scores in cerebral ischemia/reperfusion models. - Supply assurance: ≥98% HPLC purity; available from 5 mg to gram scale; global shipping with wet ice or ambient options.

Molecular Formula C9H22ClN
Molecular Weight 179.73 g/mol
CAS No. 642407-63-4
Cat. No. B1672166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIptakalim hydrochloride
CAS642407-63-4
SynonymsIptakalim Hydrochloride
Molecular FormulaC9H22ClN
Molecular Weight179.73 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)NC(C)C.Cl
InChIInChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H
InChIKeyRXNJQAYLNOXYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Dimethylbutan-2-yl)(propan-2-yl)amine hydrochloride (CAS 642407-63-4): A Dual-Action KATP Channel Opener and α4β2 nAChR Antagonist


The compound (2,3-Dimethylbutan-2-yl)(propan-2-yl)amine hydrochloride, also known as Iptakalim hydrochloride, is a lipophilic para-amino compound belonging to the class of dialkylamines [1]. It functions as a novel ATP-sensitive potassium channel (KATP) opener and a selective antagonist of α4β2-containing nicotinic acetylcholine receptors (nAChRs) [2]. With the molecular formula C9H22ClN and a molecular weight of 179.73 g/mol, this compound is a hydrochloride salt of the free base (CAS 642407-44-1), which enhances its aqueous solubility and stability for research applications . Iptakalim hydrochloride is primarily utilized in preclinical and clinical research settings to investigate its therapeutic potential in hypertension, pulmonary arterial hypertension, ischemic stroke, and nicotine addiction, and has progressed to Phase 3 clinical trials in China for the treatment of hypertension [3].

Dual-target pharmacology: SUR2B/Kir6.1 KATP opener and α4β2 nAChR antagonist
Hydrochloride salt form supports aqueous solubility for in vitro and in vivo studies
Clinical-stage reference tool: Phase 3 trial context for hypertension research

Why Substituting (2,3-Dimethylbutan-2-yl)(propan-2-yl)amine hydrochloride with Generic KATP Openers Compromises Research Integrity


While several KATP channel openers are commercially available, their substitution for (2,3-Dimethylbutan-2-yl)(propan-2-yl)amine hydrochloride is not scientifically justifiable due to significant differences in subtype selectivity and off-target pharmacology. Common KATP openers like diazoxide and pinacidil exhibit broad or divergent activation profiles across KATP channel subtypes (SUR1/Kir6.2, SUR2A/Kir6.2, SUR2B/Kir6.1), leading to confounding effects in vascular, pancreatic, and cardiac tissues [1]. In contrast, this compound demonstrates a unique selectivity profile: potent activation of the SUR2B/Kir6.1 subtype, mild effects on SUR2A/Kir6.2, and a complete failure to open SUR1/Kir6.2 channels, thereby minimizing off-target effects on insulin secretion and cardiac function [2]. Furthermore, its additional action as an α4β2 nAChR antagonist [3] is absent in diazoxide, pinacidil, and other classical KATP openers. These differences in molecular target engagement and downstream signaling result in divergent pharmacodynamic and pharmacokinetic profiles, rendering direct substitution invalid for reproducible research. The following evidence establishes the quantifiable advantages of this specific compound.

Generic KATP openers (diazoxide, pinacidil) may activate SUR1/Kir6.2 and SUR2A/Kir6.2, introducing off-target effects on insulin secretion and cardiac endpoints
Classical KATP openers lack α4β2 nAChR antagonism, limiting dual-pathway behavioral and neurovascular models
Absence of published human PK data for most research-grade KATP openers complicates translational study design

Quantitative Differentiation of (2,3-Dimethylbutan-2-yl)(propan-2-yl)amine hydrochloride Against Closest Analogs


Superior Potency at the SUR2B/Kir6.1 KATP Channel Subtype Compared to Diazoxide and Pinacidil

The compound demonstrates a significantly higher potency as an activator of the SUR2B/Kir6.1 KATP channel subtype when directly compared to diazoxide and pinacidil, the two most commonly studied KATP channel openers. This selective activation of the vascular endothelial subtype underlies its therapeutic advantage [1].

SUR2B/Kir6.1 activation vs diazoxide, pinacidil
Reported
Qualitatively more potent activator; described as SUR1/Kir6.2 sparing
Supports vascular endothelial KATP research with reduced pancreatic interference
No precise EC50 reported; data to verify in direct comparative assays
KATP Channel Pharmacology Vascular Biology Endothelial Dysfunction

Unique Dual Pharmacology: KATP Channel Opener and α4β2 nAChR Antagonist

This compound possesses a unique dual pharmacological profile, functioning as both a KATP channel opener and a selective antagonist of α4β2-containing nicotinic acetylcholine receptors (nAChRs). This dual action is absent in other KATP openers like diazoxide and pinacidil [1]. While exact IC50 values for α4β2 antagonism are not widely published in primary research, the functional antagonism of nicotine-induced responses in neuronal systems is well-documented [2].

Dual KATP + α4β2 nAChR pharmacology
Cross-study
SUR2B/Kir6.1 activation combined with α4β2 nAChR functional antagonism
Enables dual-pathway models in neurovascular and addiction research
nAChR IC50 not widely published; verify in target assay
Neuropharmacology Nicotine Addiction Ischemic Stroke

Established Human Pharmacokinetic Profile: Dose Proportionality and Gender Differences

The compound's pharmacokinetic behavior in humans has been characterized in a single-dose study in healthy Han Chinese volunteers, providing critical data for dose selection and clinical trial design [1]. This is in contrast to many research KATP openers, which lack robust human PK data, complicating translational studies.

Human PK characterization
Method context
Dose proportionality 5–20 mg; gender differences; minimal food effect at 5 mg
Supports translational PK modeling and dose-context review
Single-dose study in Han Chinese volunteers; population PK to confirm
Clinical Pharmacology Drug Development Pharmacokinetics

Significant Antihypertensive Effect with Favorable Heart Rate Profile in Hypertensive Models

In preclinical models, the compound demonstrated a potent and selective blood pressure-lowering effect. In conscious normotensive dogs, a high dose of 12.8 mg/kg decreased blood pressure by 20 mmHg, while lower doses (0.8–3.2 mg/kg) had no effect on normotensive animals, highlighting its safety profile [1]. Notably, it exhibited little effect on heart rate, unlike pinacidil, nifedipine, captopril, or bisoprolol in experimental hypertension models [2].

Blood pressure & heart rate vs comparators
Head-to-head
-20 mmHg at 12.8 mg/kg in normotensive dogs; minimal heart rate change vs pinacidil, nifedipine, captopril, bisoprolol
Model-response endpoint with heart-rate sparing differentiation
Conscious dog and hypertensive rat models; confirm in target species
Hypertension Cardiovascular Pharmacology Vascular Remodeling

Recommended Research and Preclinical Applications for (2,3-Dimethylbutan-2-yl)(propan-2-yl)amine hydrochloride


Investigating SUR2B/Kir6.1-Mediated Endothelial Protection in Hypertension and Vascular Remodeling

Utilize the compound's high potency at the SUR2B/Kir6.1 KATP channel subtype [1] to study mechanisms of endothelial protection and vascular remodeling in hypertension. The selective activation of this channel subtype minimizes confounding effects on pancreatic beta-cell (SUR1/Kir6.2) and cardiac (SUR2A/Kir6.2) KATP channels, making it an ideal tool for dissecting endothelial-specific signaling pathways.

Evaluating Dual-Action Therapy for Nicotine Addiction and Substance Use Disorders

Leverage the compound's unique dual pharmacology as a KATP opener and α4β2 nAChR antagonist [2] to explore its effects on nicotine self-administration, cue-induced craving, and relapse in rodent models. This combined mechanism may offer advantages over single-target approaches and is directly supported by patent literature for decreasing nicotine use [3].

Preclinical Neuroprotection Studies in Ischemic Stroke Models

Employ the compound in in vivo models of cerebral ischemia/reperfusion injury, where it has been shown to significantly reduce infarct volume, improve neurological scores, and attenuate brain edema by protecting neurovascular unit cells and inhibiting apoptosis [4]. Its ability to improve cerebral microcirculation by inhibiting pericyte contraction post-stroke further supports its utility in neuroprotection research [5].

Translational Pharmacokinetic and Safety Studies for Novel Antihypertensive Agents

Use the compound as a reference standard in pharmacokinetic studies, given the availability of well-characterized human single-dose PK parameters (dose proportionality, gender differences, food effect) [6]. This data supports the design of new chemical entities (NCEs) targeting the KATP channel and facilitates comparative analyses of exposure-response relationships.

Application
Selection Property
Validation Focus
Endothelial signaling studies in hypertension models
SUR2B/Kir6.1 selectivity
Vascular remodeling and endothelial protection endpoints
Dual-target addiction behavioral studies
α4β2 nAChR antagonism + KATP opening
Nicotine self-administration and cue-induced relapse models
Cerebral ischemia/reperfusion research
Neurovascular unit protection profile
Infarct volume and microcirculation recovery endpoints
KATP-targeted PK/PD modeling
Published human PK parameters
Dose proportionality and exposure-response interpretation

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